2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide
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Overview
Description
The compound “2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide” is a chemical compound with a linear formula of C16H13ClN4OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 344.825 . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Chemical Synthesis and Cyclization
Research by Savchenko et al. (2020) explored the synthesis of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, which are related to the chemical . Their study demonstrated the transformation of these compounds into pyridin-2(1H)-ones, containing a divalent sulfur atom, through base action. This research contributes to the understanding of the chemical synthesis and cyclization processes involving such compounds (Savchenko et al., 2020).
Antibacterial and Antifungal Activities
A 2022 study by Devi, Shahnaz, and Prasad reported the synthesis of a series of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide derivatives. These compounds were found to have significant antibacterial and antifungal activities against a range of microorganisms, highlighting their potential in medical applications (Devi, Shahnaz, & Prasad, 2022).
Potential in Cancer Treatment
A study in 2020 by Ekpenyong et al. described the development of an LC-MS/MS method for quantifying GMC1, a compound related to the one , in plasma and urine. This method aids in pharmacokinetic studies, essential for understanding the distribution and elimination of potential cancer treatment drugs (Ekpenyong et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(20-17-9-11-5-7-16-8-6-11)10-22-15-18-12-3-1-2-4-13(12)19-15/h1-9H,10H2,(H,18,19)(H,20,21)/b17-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZHWZFMXUIYCX-MFOYZWKCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C\C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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